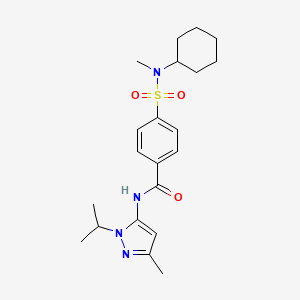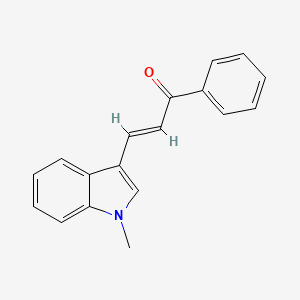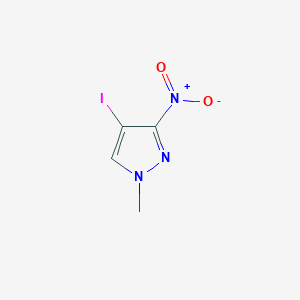![molecular formula C17H20O2 B2486769 [2-(4-Tert-butylphenoxy)phenyl]methanol CAS No. 478032-35-8](/img/structure/B2486769.png)
[2-(4-Tert-butylphenoxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Tert-butylphenoxy)phenyl]methanol: is an organic compound with the molecular formula C17H20O2 It is characterized by a phenylmethanol group substituted with a tert-butylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Tert-butylphenoxy)phenyl]methanol typically involves the reaction of 4-tert-butylphenol with 2-bromobenzyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 4-tert-butylphenol attacks the benzyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(4-Tert-butylphenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Bases like or are often employed to generate the phenoxide ion.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylmethanol compounds.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [2-(4-Tert-butylphenoxy)phenyl]methanol serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which [2-(4-Tert-butylphenoxy)phenyl]methanol exerts its effects involves interactions with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its activity in biochemical and catalytic processes.
Comparaison Avec Des Composés Similaires
- [2-(4-Methylphenoxy)phenyl]methanol
- [2-(4-Ethylphenoxy)phenyl]methanol
- [2-(4-Isopropylphenoxy)phenyl]methanol
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenoxy group (tert-butyl, methyl, ethyl, isopropyl).
- Reactivity: The size and electronic properties of the substituent affect the compound’s reactivity and interaction with other molecules.
- Applications: While similar in structure, each compound may have unique applications based on its specific properties.
Propriétés
IUPAC Name |
[2-(4-tert-butylphenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)14-8-10-15(11-9-14)19-16-7-5-4-6-13(16)12-18/h4-11,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFFIDGSEYSFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2486696.png)

![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)
![3-methoxy-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide](/img/structure/B2486701.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2486702.png)

![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)
![ethyl 4-[2-cyano-3-(2-hydroxyphenyl)prop-2-enamido]benzoate](/img/structure/B2486707.png)
![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole](/img/structure/B2486709.png)
